

Physical and chemical properties of 5-Aminotetrazole monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminotetrazole monohydrate

Cat. No.: B096506

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **5-Aminotetrazole Monohydrate**

Introduction

5-Aminotetrazole is a nitrogen-rich heterocyclic organic compound available in both anhydrous and monohydrated forms.^[1] Due to its high nitrogen content, thermal stability, and role as a synthon for multicomponent reactions, it is a compound of significant interest to researchers in materials science and drug development.^{[1][2][3]} It is notably used as a gas-generating agent in applications like airbags and as a precursor in the synthesis of various chemical compounds, including pyrimidines.^{[2][4][5]} This guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and structural features of **5-Aminotetrazole monohydrate**.

General and Physical Properties

5-Aminotetrazole monohydrate is a white to off-white crystalline solid under standard conditions.^{[6][7]} It is stable at normal temperatures and pressures but requires careful handling due to its energetic nature, particularly when dehydrated.^{[6][8]}

Table 1: Physical and General Properties

Property	Value	References
CAS Number	15454-54-3	[4] [6] [9]
Molecular Formula	CH ₃ N ₅ ·H ₂ O	[4] [6]
Molecular Weight	103.08 g/mol	[4] [9] [10]
Appearance	Off-white to white crystalline powder	[4] [6] [7]
Melting Point	198-204 °C (with decomposition)	[4] [6] [7] [11] [12]
Density	1.499 g/cm ³ (measured); 1.486 g/cm ³ (calculated)	[13]
Solubility	Miscible in water; Soluble in ethanol (1.36%)	[11] [14] [15]

| pH | 3.0 - 5.0 (1% aqueous solution) |[\[7\]](#)[\[14\]](#) |

Chemical Properties and Reactivity

The chemical behavior of **5-Aminotetrazole monohydrate** is defined by its tetrazole ring and amino group functionalization. It is a high-nitrogen compound, with the anhydrous form containing over 80% nitrogen by mass, contributing to its energetic properties.[\[1\]](#)

- Stability and Decomposition: The compound is stable under normal conditions but can decompose exothermically upon heating, releasing nitrogen gas (N₂), nitrogen oxides, and carbon monoxide.[\[6\]](#)[\[14\]](#) It is known to be explosive, especially when dry.[\[8\]](#)[\[14\]](#) The thermal decomposition of anhydrous 5-aminotetrazole begins around 206-210 °C.[\[16\]](#)
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[\[6\]](#)[\[14\]](#) It can form highly sensitive and explosive metallic compounds upon contact with metals and metal salts.[\[14\]](#)
- Reactivity: It is a valuable reagent in condensation reactions for synthesizing other heterocyclic compounds, such as pyrimidines.[\[2\]](#)[\[4\]](#)[\[10\]](#) The tetrazole ring can also act as a ligand in coordination chemistry, forming complexes with various metals.[\[17\]](#)

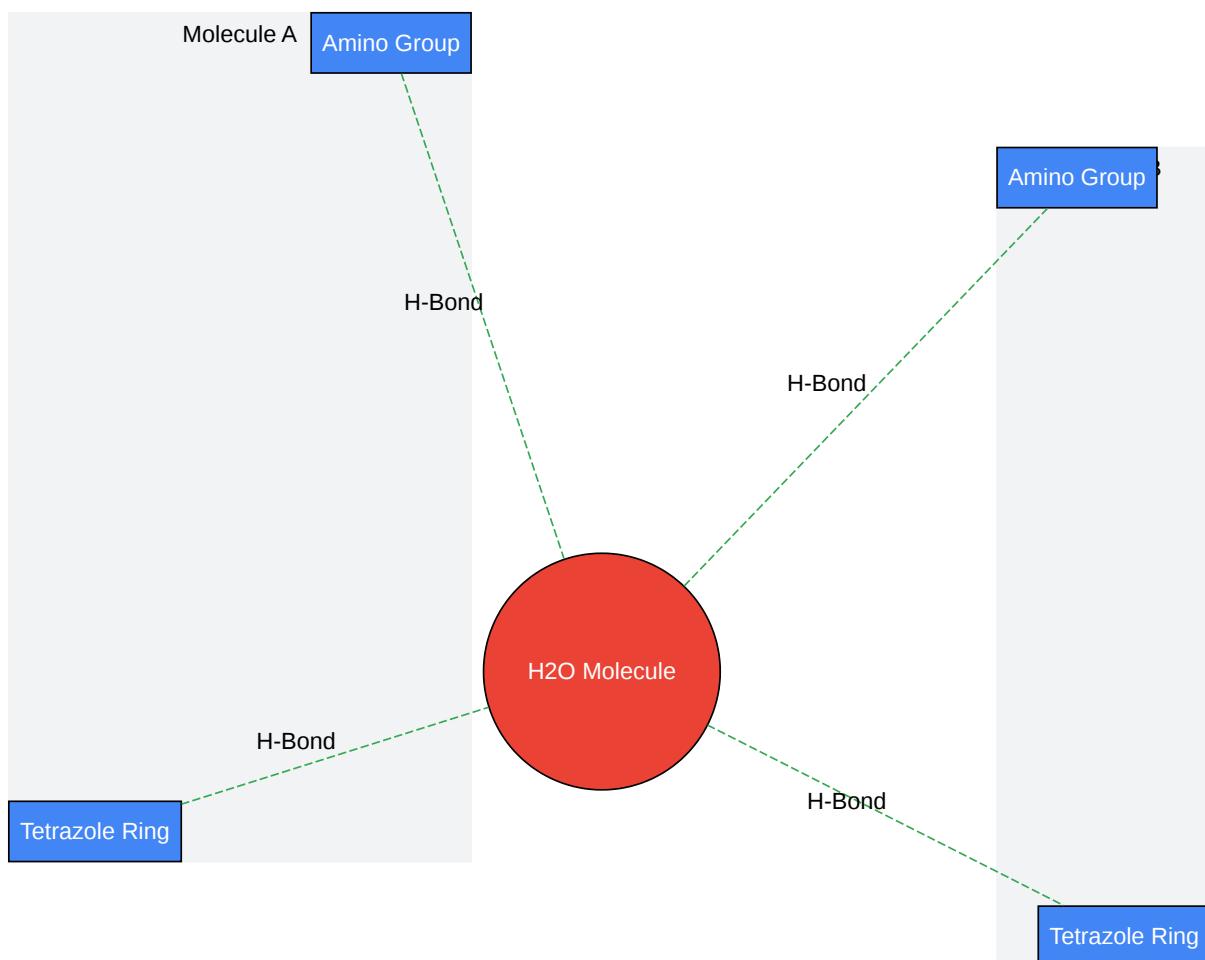
Spectroscopic and Structural Data

The structure of **5-Aminotetrazole monohydrate** has been elucidated through various spectroscopic and crystallographic methods.

Table 2: Spectroscopic Data Summary

Technique	Description	References
FTIR	<p>Spectra show characteristic peaks for N-H, C=N, and N-N bonds of the tetrazole ring and amino group.</p>	[9][18][19]
¹ H NMR	<p>The proton NMR spectrum in a suitable solvent (e.g., DMSO-^d₆) shows signals corresponding to the amino (NH₂) protons.</p>	[9][18][20]
¹³ C NMR	<p>The carbon NMR spectrum displays a characteristic signal for the single carbon atom within the tetrazole ring.</p>	[9][18][20]

| Raman | FT-Raman spectra provide complementary vibrational data for the molecular structure. | [9] |


Crystal Structure

The crystal structure of **5-Aminotetrazole monohydrate** was determined using X-ray crystallography. The molecule is planar, a feature that indicates a high degree of conjugation within the tetrazole ring.[13] A key feature of the crystal lattice is an extensive network of hydrogen bonds involving the water molecule, the amino group, and the nitrogen atoms of the tetrazole ring; every atom except for the carbon is involved in this network.[13]

Table 3: Crystallographic Data

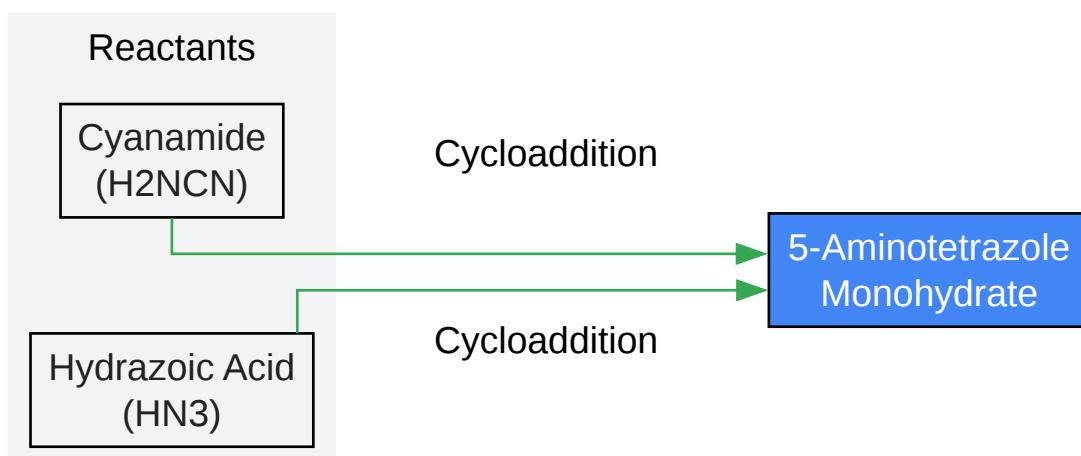
Parameter	Value	Reference
Crystal System	Monoclinic	[13]
Space Group	P2 ₁ /c	[13]
Unit Cell Dimensions	a = 6.41 Å, b = 7.29 Å, c = 9.85 Å, β = 90°15'	[13]

| Molecules per Unit Cell (Z) | 4 |[\[13\]](#) |

[Click to download full resolution via product page](#)

Simplified diagram of hydrogen bonding via a water molecule.

Experimental Protocols


Detailed experimental procedures are crucial for the safe and effective synthesis and analysis of **5-Aminotetrazole monohydrate**.

Synthesis Protocols

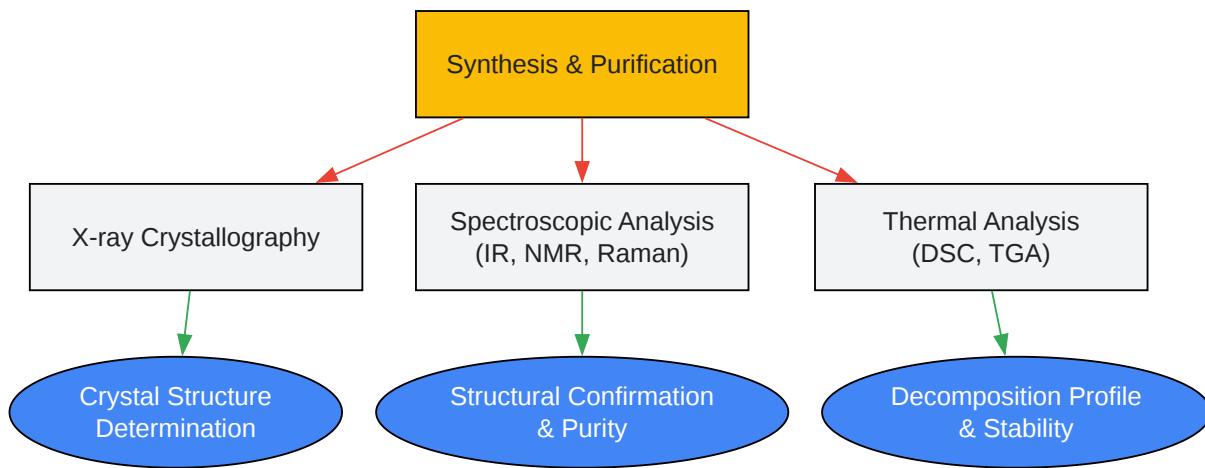
Several methods for synthesizing 5-Aminotetrazole have been reported. The Hantzsch synthesis, developed in 1901, is a foundational method.[\[1\]](#)

Protocol: Synthesis via Hydrazoic Acid (Hantzsch Method)

- Reaction Setup: The reaction is typically performed by combining cyanamide (H_2NCN) with hydrazoic acid (HN_3).[\[1\]](#) To avoid handling the highly explosive hydrazoic acid directly, it can be generated *in situ* from sodium azide and an acid like hydrochloric acid.[\[1\]](#)
- Procedure: A mixture of sodium azide and hydrochloric acid is prepared in an aqueous solution. Cyanamide is then added to this mixture.
- Cyclization: The reaction proceeds via the cycloaddition of hydrazoic acid to the nitrile group of cyanamide.
- Isolation: The mixture is heated, followed by cooling to induce crystallization.
- Purification: The resulting **5-Aminotetrazole monohydrate** product is collected by filtration and can be recrystallized from water or ethanol to achieve high purity. A 73% yield has been reported for this method.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis of 5-Aminotetrazole from Cyanamide and Hydrazoic Acid.


Characterization Protocols

A multi-technique approach is required for comprehensive characterization.

Protocol: Thermal Analysis using DSC/TG-DTG

- Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of **5-Aminotetrazole monohydrate** is placed in an aluminum or ceramic crucible.
- Instrument Setup: The analysis is conducted using a simultaneous thermal analyzer (DSC/TGA). The instrument is purged with an inert nitrogen atmosphere.
- Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that covers all thermal events (e.g., 30 °C to 400 °C).[21]
- Data Acquisition: The instrument records the heat flow (DSC) and mass change (TGA) as a function of temperature.
- Analysis: The resulting curves are analyzed to identify endothermic events (like dehydration and melting) and exothermic events (decomposition). The TGA curve quantifies mass loss at each stage. Kinetic parameters such as activation energy can be calculated from data

obtained at multiple heating rates using methods like those developed by Kissinger or Ozawa-Doyle.[21]

[Click to download full resolution via product page](#)

General experimental workflow for characterizing **5-Aminotetrazole Monohydrate**.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling **5-Aminotetrazole monohydrate**.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[6][8] In case of dust formation, a NIOSH/MSHA-approved respirator is necessary.[6]
- Handling: Handle in a well-ventilated area to avoid inhalation of dust.[7][8] Avoid generating dust and keep the material from drying out, as the anhydrous form can be explosive.[8] All sources of ignition, such as sparks or flames, should be eliminated.[14]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6][22] This prevents the material from drying out and minimizes decomposition risk.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminotetrazole monohydrate, 98% 5-Aminotetrazole monohydrate, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 5. B24018.14 [thermofisher.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 5-Aminotetrazole monohydrate | CH5N5O | CID 12211273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. haihangchem.com [haihangchem.com]
- 11. chembk.com [chembk.com]
- 12. 5-アミノテトラゾール一水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. 5-Aminotetrazole monohydrate | 15454-54-3 [chemicalbook.com]
- 16. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Electronic Chemicals, 5-Aminotetrazole Monohydrate [boray-chem.com]
- 18. mdpi.com [mdpi.com]
- 19. 5-Aminotetrazole(4418-61-5) IR Spectrum [chemicalbook.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Crystal Structure and Thermal Decomposition of 5-Aminotetrazole Trinitrophloroglucinolate - Beijing Institute of Technology [pure.bit.edu.cn]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Aminotetrazole monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096506#physical-and-chemical-properties-of-5-aminotetrazole-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com